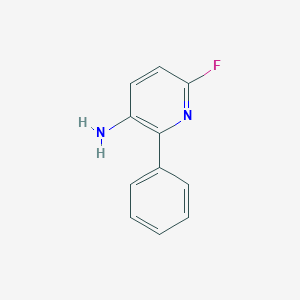
6-Fluoro-2-phenyl-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-phenyl-3-pyridinamine is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-phenyl-3-pyridinamine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine reacts with Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of complex AlF₃ and CuF₂ at high temperatures (450–500°C) to produce fluorinated pyridines .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-phenyl-3-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring is highly nucleophilic, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Reagents: Bu₄N⁺F⁻ in DMF is commonly used for nucleophilic substitution reactions.
Oxidizing Agents: Various oxidizing agents can be used to oxidize the compound, forming different products.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, different substitution products can be formed.
Oxidation Products: Oxidation reactions can lead to the formation of various oxidized derivatives of the compound.
Scientific Research Applications
6-Fluoro-2-phenyl-3-pyridinamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenyl-3-pyridinamine involves its interaction with molecular targets and pathways. The presence of the fluorine atom in the pyridine ring affects the compound’s reactivity and interaction with biological molecules. The electron-withdrawing nature of the fluorine atom reduces the basicity of the compound, making it less reactive than its chlorinated and brominated analogues .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 6-Fluoro-2-phenyl-3-pyridinamine is unique due to the presence of both a fluorine atom and a phenyl group in the pyridine ring. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Compared to other fluorinated pyridines, this compound has reduced basicity and reactivity, which can be advantageous in certain chemical and biological contexts .
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
6-fluoro-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
IANGBHANJJGAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


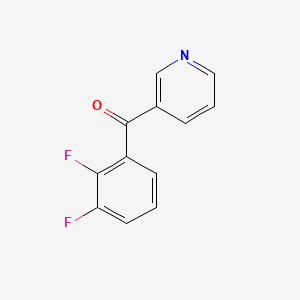
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
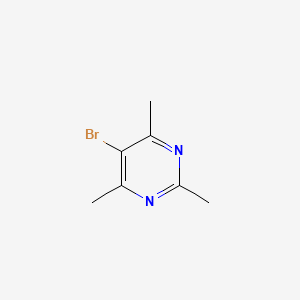
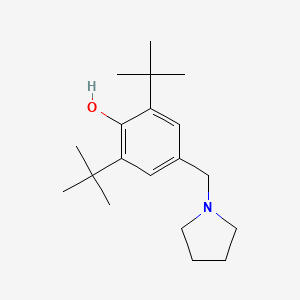

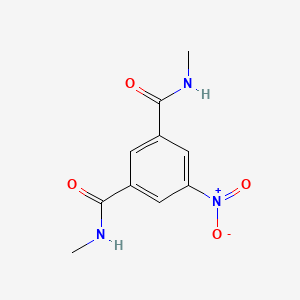


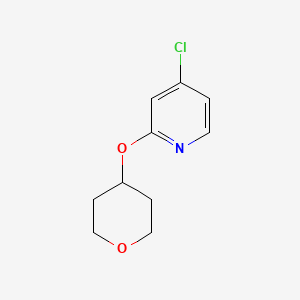
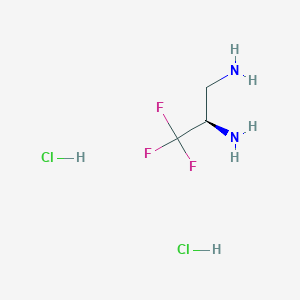

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)

![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
